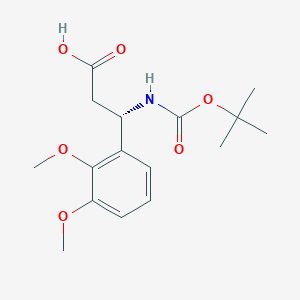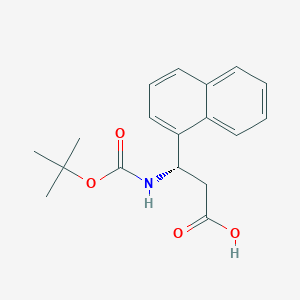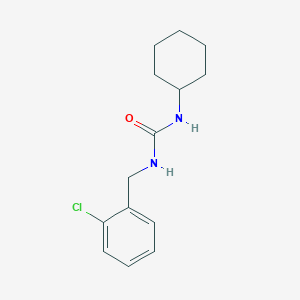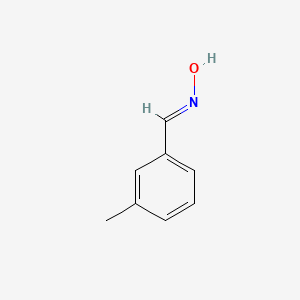
3-Methylbenzaldehyde oxime
Descripción general
Descripción
3-Methylbenzaldehyde oxime is a chemical compound that can be synthesized from 3-methylbenzaldehyde and hydroxylamine . It is a type of oxime, a class of compounds that are formed in the reaction of oxime (ketones or aldehydes derivatives) with alkyl or aryl halogen .
Synthesis Analysis
Oximes, including this compound, can be synthesized from carbonyl compounds (aliphatic, heterocyclic, and aromatic) by simply grinding the reactants at room temperature without using any solvent in the presence of Bi2O3 . This method minimizes waste disposal problems, provides a simple yet efficient example of unconventional methodology, and requires short time .Molecular Structure Analysis
The molecular structure of this compound can be viewed using Java or Javascript . The molecular formula is C8H10N2O and the molecular weight is 150.18 .Chemical Reactions Analysis
Oximes, including this compound, undergo various chemical reactions. For instance, they undergo Beckmann rearrangement to form benzamide, catalyzed by nickel salts or photocatalyzed by BODIPY . They also undergo reactions with N-chlorosuccinimide in DMF to form benzohydroximoyl chloride .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be found in various databases. For instance, the NIST Chemistry WebBook provides information on phase change data, reaction thermochemistry data, gas phase ion energetics data, IR Spectrum, and mass spectrum (electron ionization) for related compounds .Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds
3-Methylbenzaldehyde oxime serves as a key starting compound in the synthesis of novel chemical structures. For example, it has been used in the synthesis of various diaryl- and arylnitrofuroxans, indicating its role in creating new chemical entities with potential applications in various fields (Epishina, Ovchinnikov, & Makhova, 1997).
Biomedical Applications
In biomedical research, derivatives of this compound have been studied as part of complex molecular structures. These studies include the exploration of their potential in the regulation of inflammatory diseases and other biomedical applications, as evidenced by research into compounds like 3-(4-bromophenyl)-4-{3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-ylmethyl}isoxazol-5(2H)-one (Ryzhkova, Ryzhkov, & Elinson, 2020).
Food Protection
This compound and its analogues have shown potential in the field of food protection. Studies have demonstrated their effectiveness as acaricides, with promising applications in protecting stored food products from mites (Park, Lee, Yang, & Lee, 2017).
Fluorescent pH Sensors
Some derivatives of this compound have been developed as fluorescent pH sensors, useful in biological and chemical analyses. Their ability to exhibit significant changes in fluorescence intensity within specific pH ranges makes them valuable tools for studying biological processes (Saha et al., 2011).
Chemical Synthesis and Analysis
This compound derivatives have been utilized in various chemical synthesis processes and analytical techniques. This includes the study of their molecular geometry, vibrational frequencies, and other physicochemical properties, highlighting their utility in fundamental chemical research (Gökce & Bahçelī, 2011).
Polymer Functionalization
The compound has been incorporated into complex polymer structures, demonstrating its utility in the multi-functionalization of polymers. This application is significant in the development of advanced materials with specific properties (Ledin, Kolishetti, & Boons, 2013).
Mecanismo De Acción
Target of Action
3-Methylbenzaldehyde oxime primarily targets aldehydes and ketones . The compound interacts with these targets through a nucleophilic addition reaction, where the nitrogen atom in the oxime acts as a nucleophile .
Mode of Action
The mode of action of this compound involves a reaction with aldehydes or ketones to form oximes . In this reaction, the oxygen atom can act as a nucleophile in competition with nitrogen, but this is a dead-end process . The reaction with oxygen leads to the reversible formation of a hemiketal . The reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
The biochemical pathway affected by this compound involves the transformation of aldehydes and ketones into oximes . This process impacts the concentration of the ketone, as the formation of the oxime depletes the ketone, leading to the decomposition of the hemiketal to maintain the concentration of the ketone .
Result of Action
The result of the action of this compound is the formation of oximes from aldehydes and ketones . This transformation is essentially irreversible, leading to a decrease in the concentration of the ketone .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of an acid can catalyze the reaction . .
Direcciones Futuras
Oxime ethers, including 3-Methylbenzaldehyde oxime, are a class of compounds that have gained great attention in the last decade due to their versatile applications in the synthesis of various heterocycle scaffolds . They are emerging as the first-line building blocks in modern heterocyclic chemistry because they are accessible and can be easily prepared from a simple reaction of easily available oximes with an acyl halide or anhydride . Therefore, they constitute an interesting research area for future studies .
Análisis Bioquímico
Biochemical Properties
This reaction is essentially irreversible as the adduct dehydrates .
Cellular Effects
It is known that benzaldehydes, a class of compounds to which 3-Methylbenzaldehyde oxime belongs, can disrupt cellular antioxidation systems . This disruption can lead to the destabilization of cellular redox homeostasis .
Molecular Mechanism
It is known that the formation of oximes involves a nucleophilic reaction where nitrogen acts as the nucleophile . This reaction is essentially irreversible as the adduct dehydrates .
Metabolic Pathways
It is known that oximes are positioned at important metabolic bifurcation points between general and specialized metabolism .
Propiedades
IUPAC Name |
(NE)-N-[(3-methylphenyl)methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-7-3-2-4-8(5-7)6-9-10/h2-6,10H,1H3/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJZULDSAOHKEMO-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=N/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(2-chlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B3037587.png)

![3-amino-N-(3,4-dimethoxyphenyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3037591.png)

![3-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3037594.png)

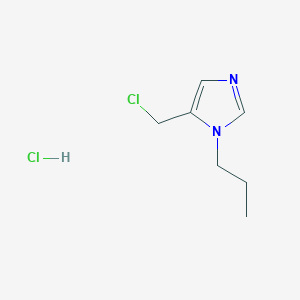
![2-cyano-N'-{[4-(dimethylamino)phenyl]methylene}acetohydrazide](/img/structure/B3037599.png)

![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-[4-(trifluoromethylsulfanyl)phenyl]acetamide](/img/structure/B3037602.png)
